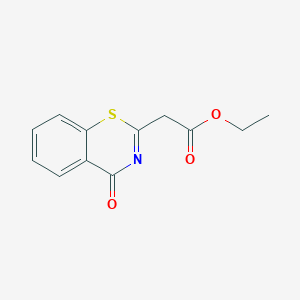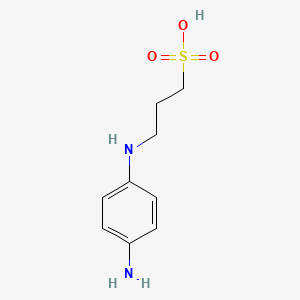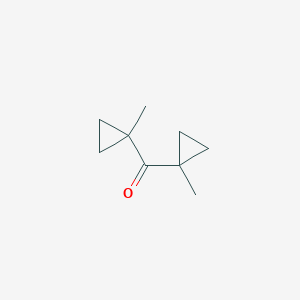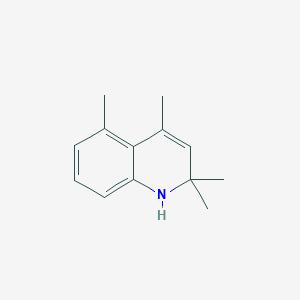
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core with four cyano groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile typically involves the reaction of naphthalene derivatives with tetracyanoethylene. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing structures. This reactivity makes it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetracyanoethylene: A compound with a similar tetracyano structure but without the naphthalene core.
1,2,3,4-Tetracyanobenzene: Another compound with multiple cyano groups attached to a benzene ring.
Uniqueness
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile is unique due to its naphthalene core, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications where the naphthalene structure is advantageous, such as in the synthesis of polycyclic aromatic compounds and advanced materials.
Eigenschaften
CAS-Nummer |
66216-99-7 |
|---|---|
Molekularformel |
C14H8N4 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
3,8a-dihydronaphthalene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)6-5-11-3-1-2-4-12(11)14(13,9-17)10-18/h1-5,12H,6H2 |
InChI-Schlüssel |
OCMJESVDFZAWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C=CC=CC2C(C1(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)



![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)








